molecular formula C13H19NO4 B584507 N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine CAS No. 1346604-58-7

N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine

Cat. No.: B584507
CAS No.: 1346604-58-7
M. Wt: 253.298
InChI Key: UVVXPLWQIKUPGE-UHFFFAOYSA-N
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Description

N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine is a chemical compound with a complex structure that includes an acetyl group, a dimethoxyethyl group, and a hydroxybenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Hydroxybenzylamine Moiety: This step involves the reaction of a suitable benzylamine derivative with a hydroxylating agent to introduce the hydroxy group.

    Introduction of the Dimethoxyethyl Group: This step involves the reaction of the hydroxybenzylamine with a dimethoxyethylating agent under controlled conditions to introduce the dimethoxyethyl group.

    Acetylation: The final step involves the acetylation of the resulting compound using an acetylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to form an alcohol.

    Substitution: The dimethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine involves its interaction with specific molecular targets and pathways. The hydroxybenzylamine moiety can interact with enzymes and receptors, modulating their activity. The acetyl and dimethoxyethyl groups can influence the compound’s solubility, stability, and bioavailability, enhancing its overall effectiveness.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-N-(2-methoxyethyl)-2’-hydroxybenzylamine
  • N-Acetyl-N-(2,2-dimethoxypropyl)-2’-hydroxybenzylamine
  • N-Acetyl-N-(2,2-dimethoxyethyl)-3’-hydroxybenzylamine

Uniqueness

N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the dimethoxyethyl and hydroxybenzylamine moieties allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N-[(2-hydroxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-10(15)14(9-13(17-2)18-3)8-11-6-4-5-7-12(11)16/h4-7,13,16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVXPLWQIKUPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1O)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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